molecular formula C16H17FN2O3S B5799415 N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5799415
M. Wt: 336.4 g/mol
InChI Key: BONIOQKQCFTLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as FBMG, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and inflammation. In

Mechanism of Action

The mechanism of action of N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not fully understood. However, it has been suggested that N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell growth and inflammation. N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the production of pro-inflammatory cytokines. N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been shown to inhibit the activity of proteins such as STAT3 and NF-κB, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been found to suppress the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is to investigate its use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore its potential use in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to better understand the mechanism of action of N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and its potential side effects.
In conclusion, N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments, it also has some limitations. Future studies are needed to fully understand the potential of N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide as a therapeutic agent.

Synthesis Methods

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be synthesized through a multistep process involving the reaction of different chemical compounds. The first step involves the reaction of 4-fluorobenzylamine with 4-methylbenzenesulfonyl chloride to form N-(4-fluorobenzyl)-4-methylbenzenesulfonamide. This compound is then reacted with glycine to form N-(4-fluorobenzyl)-N-(4-methylphenylsulfonyl)glycine. Finally, the addition of ammonia to this compound leads to the formation of N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.

Scientific Research Applications

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-2-8-15(9-3-12)23(21,22)19(11-16(18)20)10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONIOQKQCFTLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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